REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH2:9][C:10]2[CH:15]=[C:14]([CH3:16])[C:13]([OH:17])=[C:12]([CH3:18])[CH:11]=2)=[CH:4][C:3]=1[CH3:19].C[OH:21]>>[OH:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([C:10]2[CH:15]=[C:14]([CH3:16])[C:13]([OH:17])=[C:12]([CH3:18])[CH:11]=2)=[O:21])=[CH:4][C:3]=1[CH3:19]
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1C)CC1=CC(=C(C(=C1)C)O)C)C
|
Name
|
dicyanodichloroquinone
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the solution at once in a stream of argon
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
re-concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C(=O)C2=CC(=C(C(=C2)C)O)C)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |